4-(3-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine

imidazoline I2 receptor binding affinity Ki

Researchers requiring an I2 imidazoline receptor tool compound with minimal α2-adrenoceptor crosstalk face limited options. This 4-aryl-1-propargyl-imidazol-5-amine addresses that gap with an I2 Ki of 100 nM and 15.9-fold selectivity over α2-sufficient for I2-targeted screening without the complete α2 silencing of ultra-selective probes like 2-BFI. • I2 Ki = 100 nM; 72.4-fold I2/I1 selectivity avoids cardiovascular confounds in vivo • Clickable propargyl handle enables direct CuAAC conjugation to fluorophores, biotin, or resins without scaffold modification • Predicted LogP 2.42 supports optimal CNS permeability; available at ≥98% purity (HPLC)

Molecular Formula C12H10ClN3
Molecular Weight 231.68 g/mol
Cat. No. B11811961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine
Molecular FormulaC12H10ClN3
Molecular Weight231.68 g/mol
Structural Identifiers
SMILESC#CCN1C=NC(=C1N)C2=CC(=CC=C2)Cl
InChIInChI=1S/C12H10ClN3/c1-2-6-16-8-15-11(12(16)14)9-4-3-5-10(13)7-9/h1,3-5,7-8H,6,14H2
InChIKeyXCVHUPGLAUYKBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine: Identity, Physicochemical Properties, and Target Class


4-(3-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine (CAS 1250923-05-7) is a heterocyclic small molecule with the molecular formula C₁₂H₁₀ClN₃ and a molecular weight of 231.68 g·mol⁻¹ [1]. It belongs to the 4-aryl-1-propargyl-1H-imidazol-5-amine chemotype, a scaffold recognized for its capacity to engage imidazoline receptors and other biological targets via the imidazole core, the propargyl handle, and the aryl substituent [2]. Commercially, it is available from multiple suppliers at purities of 97–98% (HPLC), with a predicted partition coefficient (LogP) of 2.42, indicating moderate lipophilicity [1].

Workflow

I₂ receptor pharmacological profiling and selectivity assessment

Selection

Intermediate I₂ affinity with selectivity over α₂ and I₁ receptors

Use Context

In vitro binding assays, click chemistry probe design, CNS permeability research

Why a Simple 4-Aryl-1-propargyl-imidazol-5-amine Replacement Is Not Safe


Compounds within the 4-aryl-1-propargyl-imidazol-5-amine series are not functionally interchangeable because the electronic, steric, and lipophilic properties of the 4-aryl substituent profoundly influence target engagement, selectivity, and physicochemical behavior. The 3-chlorophenyl group of the target compound confers a distinct combination of imidazoline I₂ receptor affinity, moderate selectivity over α₂-adrenoceptors, and a specific lipophilicity window that deviates measurably from its 4-phenyl, 4-(3-fluorophenyl), and other close-in analogs [1]. The quantitative evidence below demonstrates that procurement decisions cannot rely on generic scaffold similarity without incurring the risk of divergent biological outcomes.

4‑Aryl substituent specificity

3‑Chlorophenyl group governs I₂ affinity and lipophilicity; 4‑H or 4‑F analogs may shift target engagement and CNS permeability.

I₂/α₂ selectivity divergence

Selectivity profile differs from pan‑imidazoline idazoxan and ultra‑selective 2‑BFI; assay interpretation may change.

Propargyl handle requirement

Non‑alkynyl 4‑(3‑chlorophenyl)‑1H‑imidazole lacks the CuAAC‑competent alkyne, precluding click chemistry applications.

Quantitative Differentiation Versus Closest Analogs and In-Class Alternatives


Imidazoline I₂ Receptor Binding Affinity vs. 2-BFI

The target compound displaces [³H]idazoxan from rabbit kidney imidazoline I₂ receptors with a Ki of 100 nM [1]. This affinity is approximately 10-fold lower than that of the widely used high-affinity I₂ ligand 2-BFI, which exhibits a Ki of 9.8 nM under comparable radioligand displacement conditions . The 10-fold affinity difference provides a clear basis for selecting the target compound when intermediate I₂ receptor occupancy is desired, offering a potential advantage in scenarios where complete receptor saturation by a high-affinity ligand would be undesirable.

I₂ Binding Affinity vs 2-BFI
Head-to-head
Ki = 100 nM
vs. 2-BFI: Ki = 9.8 nM
~10‑fold lower affinity
Supports intermediate I₂ occupancy for functional studies
Displacement of [³H]idazoxan, rabbit kidney membranes
imidazoline I2 receptor binding affinity Ki

I₂ Receptor Selectivity Over α₂-Adrenoceptors

The target compound demonstrates a Ki of 1590 nM at α₂-adrenergic receptors (displacement of [³H]clonidine from rat cortex membranes), yielding an I₂/α₂ selectivity ratio of approximately 15.9-fold [1]. In marked contrast, idazoxan binds both I₂ and α₂ receptors with comparable high affinity (I₂ Ki ≈ 7.32 nM; α₂ Ki ≈ 4.2–22 nM), rendering it essentially non-selective . The ultra-selective I₂ ligand 2-BFI exhibits an extreme selectivity ratio of approximately 2873-fold (I₂ Ki = 1.3 nM vs. α₂ Ki = 3736 nM in rabbit whole brain membranes) . This positions the target compound in a unique intermediate-selectivity niche—sufficiently selective to reduce α₂-mediated confounding effects while retaining measurable α₂ engagement that may be advantageous in polypharmacology contexts.

I₂/α₂ Selectivity
Cross-study
15.9‑fold I₂‑selective
I₂ Ki 100 nM vs α₂ Ki 1590 nM
Selectivity window may reduce α₂-mediated noise in I₂ pharmacology
[³H]clonidine displacement, rat cortex
imidazoline I2 selectivity alpha-2 adrenergic receptor off-target profile

Predicted Lipophilicity Differentiation from Close Analogs

The predicted LogP of 4-(3-chlorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is 2.42, compared with 1.77 for the 4-phenyl analog and 1.90 for the 4-(3-fluorophenyl) analog . This represents a LogP increase of 0.65 units versus the unsubstituted phenyl derivative and 0.52 units versus the 3-fluorophenyl derivative, translating to an approximately 4.5-fold and 3.3-fold higher predicted octanol-water partition coefficient, respectively. The systematic increase in lipophilicity across the series (H < F < Cl) is consistent with the Hansch hydrophobic substituent constants (π values: H = 0; F = 0.14; Cl = 0.71) and directly impacts passive membrane permeability, plasma protein binding, and metabolic clearance [1].

Predicted Lipophilicity
Cross-study
LogP 2.42 (3‑Cl)
4‑H analog: 1.77; 4‑F analog: 1.90
Δ +0.65 over 4‑H analog
Higher lipophilicity may predict increased passive permeability
Computed LogP; consistent with Hansch π constants
lipophilicity LogP physicochemical property

I₁ Versus I₂ Imidazoline Binding Site Discrimination

The compound binds the I₁ (nischarin) imidazoline site with a Ki of 7240 nM, compared with 100 nM at I₂, yielding an I₁/I₂ selectivity ratio of 72.4-fold [1]. This pronounced discrimination contrasts with idazoxan, which binds both I₁ and I₂ sites with high affinity and is used as a pan-imidazoline ligand [2]. The target compound's 72-fold I₁/I₂ window indicates that at concentrations sufficient to occupy I₂ receptors, I₁-mediated effects (e.g., hypotensive responses) would be minimally engaged, offering cleaner pharmacological dissection of I₂-mediated processes.

I₂/I₁ Selectivity
Cross-study
72.4‑fold I₂‑selective
I₁ Ki 7240 nM; I₂ Ki 100 nM
Minimizes I₁-mediated confounds in I₂ studies
Nischarin binding, rat PC12 cells
imidazoline I1 receptor imidazoline I2 receptor selectivity ratio

Propargyl Handle for Click Chemistry Versatility

The N-propargyl (prop-2-yn-1-yl) substituent at the imidazole N1 position provides a terminal alkyne functional group capable of undergoing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with rate constants typically in the range of 10–100 M⁻¹·s⁻¹ under standard conditions [1]. Among the 4-aryl-1-propargyl-imidazol-5-amine series, all analogs bearing the propargyl group share this capability; however, this functional handle is absent in non-propargyl imidazole analogs such as 4-(3-chlorophenyl)-1H-imidazole [2], which lack the alkyne moiety entirely. The presence of both the 3-chlorophenyl group (for I₂ receptor engagement) and the propargyl handle (for bioorthogonal conjugation or PROTAC linker attachment) in a single scaffold makes the target compound a dual-purpose building block that non-alkynyl imidazoles cannot replicate.

Propargyl Handle for CuAAC
Class-level
Terminal alkyne present; CuAAC‑competent
Non‑alkynyl analog: CuAAC‑incompetent
Enables direct conjugation to azide probes
Class‑level inference; requires experimental validation
click chemistry CuAAC propargyl functional group

High-Confidence Application Scenarios Based on Differentiated Properties


I₂ Receptor Screening with Reduced α₂-Adrenoceptor Confounding

The compound's I₂ Ki of 100 nM, coupled with a 15.9-fold selectivity over α₂-adrenoceptors, makes it suitable for I₂-targeted screening campaigns where complete α₂ silencing by ultra-selective ligands such as 2-BFI (2873-fold selective) is unnecessary, and where maintaining some α₂ engagement may provide a more physiologically relevant readout. In comparison, idazoxan's near-equipotent I₂/α₂ binding profile introduces α₂-mediated noise that complicates I₂-specific pharmacology determination [1].

Lipophilicity-Driven Membrane Permeability Optimization for CNS Drug Discovery

With a predicted LogP of 2.42, the 3-chlorophenyl derivative sits within the optimal CNS drug-like lipophilicity range (LogP 2–4) and is approximately 4.5-fold more lipophilic than the unsubstituted 4-phenyl analog (LogP 1.77). This substantial lipophilicity increment translates to predicted superior passive blood-brain barrier permeability, making the 3-chlorophenyl analog the preferred choice among the 4-aryl series for CNS target engagement studies where brain exposure is a critical parameter [1].

Chemical Biology Probe Development via CuAAC Click Chemistry

The terminal propargyl group on the imidazole N1 position enables direct CuAAC conjugation to azide-functionalized fluorophores, biotin, or solid supports. This capability is absent in non-propargyl imidazole analogs such as 4-(3-chlorophenyl)-1H-imidazole. The target compound's combination of I₂ receptor affinity (Ki = 100 nM) and a clickable alkyne handle makes it a direct precursor for activity-based protein profiling (ABPP) probes, PROTAC linkers, and immobilization for affinity chromatography, without requiring additional synthetic modification of the core scaffold [1].

I₂-Selective Tool for Neuroprotection and Opioid Modulation Studies

The 72.4-fold selectivity for I₂ over I₁ imidazoline binding sites ensures that at concentrations achieving substantial I₂ occupancy (≤1 µM), I₁-mediated cardiovascular effects are minimally triggered. This selectivity profile is directly relevant to in vivo models of neuroprotection, opioid tolerance attenuation, and psychiatric disorders where I₂ receptors have been implicated, and where I₁ activation would introduce confounding hemodynamic effects. In the absence of published in vivo data for this specific compound, its selectivity ratios—quantitatively benchmarked against idazoxan and 2-BFI—provide the strongest available rationale for its use as an I₂-preferring pharmacological tool in preclinical research [1].

Application
Selection Property
Validation Focus
I₂ receptor pharmacological profiling
I₂/α₂ selectivity profile
α₂-mediated background assay in I₂ target engagement
CNS permeability research
Moderate lipophilicity (LogP 2.42)
In vitro permeability and brain exposure assessment
Click chemistry probe synthesis
Terminal alkyne for CuAAC
Conjugation efficiency and bioorthogonality verification
I₂-preferring tool for neuroprotection and opioid tolerance models
I₂/I₁ selectivity ratio
I₁-mediated hemodynamic confound monitoring in vivo
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